2,6-Naphthalenedicarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

naphthalene-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOHFPCZGPKIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029211 | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1141-38-4 | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-dicarboxynaphthalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-NAPTHALENEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3C4DYZ29O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Naphthalenedicarboxylic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

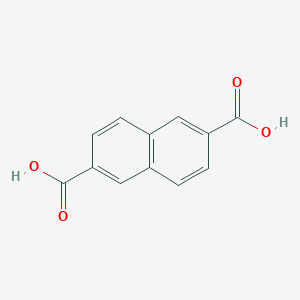

2,6-Naphthalenedicarboxylic acid (2,6-NDA) is an organic compound that has garnered significant interest in various scientific and industrial fields. With the chemical formula C₁₀H₆(COOH)₂, it is a colorless solid and one of several isomers of naphthalenedicarboxylic acid. Its rigid, aromatic structure makes it a valuable building block in the synthesis of high-performance polymers, most notably polyethylene (B3416737) naphthalate (PEN). In recent years, its utility has expanded into the realm of medicinal chemistry and drug delivery, primarily as a linker in the formation of metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2,6-NDA, with a focus on its applications relevant to drug development.

Chemical Structure and Identification

This compound is characterized by a naphthalene (B1677914) core substituted with two carboxylic acid groups at the 2 and 6 positions. This symmetric, linear geometry is a key determinant of the properties of materials derived from it.

| Identifier | Value |

| IUPAC Name | Naphthalene-2,6-dicarboxylic acid |

| CAS Number | 1141-38-4 |

| Molecular Formula | C₁₂H₈O₄ |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(=O)O)C=C1C(=O)O |

| InChI Key | RXOHFPCZGPKIRD-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 2,6-NDA are crucial for its handling, processing, and application in synthesis.

| Property | Value |

| Molecular Weight | 216.19 g/mol |

| Appearance | Colorless solid/White to off-white crystalline powder |

| Melting Point | >300 °C (decomposes) |

| pKa (predicted) | 3.69 ± 0.30 |

| Density | ~1.5 g/cm³ |

Solubility

This compound is sparingly soluble in water and many common organic solvents at ambient temperature. Its solubility is significantly influenced by the solvent's polarity, temperature, and the pH of the medium. It exhibits greater solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), particularly at elevated temperatures. In alkaline aqueous solutions, it readily deprotonates to form the more soluble dicarboxylate salt. A patent has reported a solubility of 33.2 grams per 100 grams of water at a high temperature of 608°F (320°C) under pressure.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 2,6-NDA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the 2,6-NDA molecule results in a relatively simple NMR spectrum.

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to show three distinct signals corresponding to the protons at the 1,5-, 3,7-, and 4,8- positions of the naphthalene ring.

-

¹³C NMR: The carbon-13 NMR spectrum will similarly display a reduced number of signals due to molecular symmetry, with distinct peaks for the carboxylic acid carbons, the quaternary carbons of the naphthalene ring, and the protonated aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-NDA is characterized by the distinct vibrational modes of its carboxylic acid functional groups and the aromatic naphthalene core. Key characteristic peaks include:

-

A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching vibration from the carboxylic acid groups, typically around 1700 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

-

Aromatic C-H and C=C stretching vibrations characteristic of the naphthalene ring.

Mass Spectrometry

Electron ionization mass spectrometry of 2,6-NDA shows a prominent molecular ion peak (M⁺) at m/z 216. Common fragmentation patterns involve the loss of hydroxyl radicals (-OH, m/z 199) and carboxyl groups (-COOH, m/z 171).

Experimental Protocols

Synthesis of this compound

Several synthetic routes to 2,6-NDA have been developed, with the choice of method often depending on the available starting materials and desired scale.

A common industrial method involves the liquid-phase catalytic oxidation of 2,6-dialkylnaphthalenes, such as 2,6-dimethylnaphthalene (B47086) or 2,6-diisopropylnaphthalene, using a cobalt-manganese-bromine catalyst system.

Caption: General workflow for the synthesis of this compound.

The Henkel reaction, or thermal disproportionation, of potassium naphthoates can also be employed to produce dipotassium (B57713) 2,6-naphthalenedicarboxylate, which is subsequently acidified to yield 2,6-NDA.

A detailed protocol for the synthesis of 2,6-NDA from 1,8-naphthalic anhydride (B1165640) is available in Organic Syntheses. This multi-step procedure involves the formation of dipotassium naphthalate, followed by a cadmium chloride-catalyzed rearrangement at high temperature and pressure, and subsequent acidification.

Experimental Protocol (Adapted from Organic Syntheses)

-

Preparation of Dipotassium Naphthalate: A solution of potassium hydroxide (B78521) in water is heated, and 1,8-naphthalic anhydride is added. The pH is adjusted to 7, and the solution is treated with decolorizing carbon and filtered. The filtrate is concentrated and cooled, and methanol (B129727) is added to precipitate the dipotassium naphthalate, which is then collected by filtration and dried.

-

Rearrangement Reaction: The dried dipotassium naphthalate is ground with anhydrous cadmium chloride and placed in a high-pressure autoclave. The autoclave is evacuated and filled with carbon dioxide to approximately 30 atm. The mixture is heated to 400-430 °C for 1.5 hours.

-

Isolation of 2,6-NDA: After cooling, the solid product is removed, pulverized, and dissolved in hot water. The solution is treated with decolorizing carbon and filtered. The hot filtrate is acidified with concentrated hydrochloric acid to a pH of 1, causing the precipitation of 2,6-NDA.

-

Purification: The precipitated 2,6-NDA is collected by filtration from the hot mixture. It is then washed sequentially with hot water, 50% ethanol, and 90% ethanol. The purified product is dried in a vacuum oven.

Purification

Crude 2,6-NDA can be purified by recrystallization from a suitable solvent. Due to its low solubility, high-boiling point polar aprotic solvents like DMF or DMSO may be used, although this can be challenging on a larger scale. An alternative method involves suspending the crude product in water at a high temperature (e.g., >200 °C) to partially or fully dissolve it, followed by slow cooling to crystallize the purified acid.

Caption: Purification of this compound by recrystallization.

Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of 2,6-NDA and for its quantification.

Typical HPLC Method

-

Column: A reverse-phase column, such as a C18, is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous acidic solution (e.g., water with phosphoric acid or formic acid) is typically employed.

-

Detection: UV detection is suitable due to the aromatic nature of the molecule.

-

Sample Preparation: The sample is dissolved in a suitable solvent, which may require the use of a small amount of base to aid dissolution, followed by neutralization.

Caption: Workflow for the analysis of this compound by HPLC.

Applications in Drug Development

While not typically an active pharmaceutical ingredient (API) itself, 2,6-NDA serves as a critical intermediate and structural component in areas relevant to drug development.

Metal-Organic Frameworks (MOFs) for Drug Delivery

A significant application of 2,6-NDA in the pharmaceutical field is its use as an organic linker to construct MOFs. MOFs are crystalline, porous materials composed of metal ions or clusters coordinated to organic ligands. The defined pore size, high surface area, and tunable properties of MOFs make them promising candidates for drug delivery systems.

-

Synthesis of MOFs: 2,6-NDA can be reacted with various metal salts (e.g., iron, zinc, zirconium) under solvothermal or microwave-assisted conditions to form MOFs. The choice of metal and reaction conditions dictates the final structure and properties of the framework.

-

Drug Loading and Release: The porous nature of these MOFs allows for the encapsulation of drug molecules. The drug can be released in a controlled manner, potentially targeted to specific sites in the body. This is particularly advantageous for the delivery of anticancer drugs, where the enhanced permeability and retention (EPR) effect in tumor tissues can be exploited.

Caption: Formation of a MOF from 2,6-NDA for drug delivery applications.

Pharmaceutical Intermediates

The naphthalene scaffold is present in a number of biologically active molecules. The dicarboxylic acid functionality of 2,6-NDA allows for its derivatization into various esters, amides, and other functional groups, making it a versatile starting material for the synthesis of more complex pharmaceutical intermediates. While specific examples of blockbuster drugs derived directly from 2,6-NDA are not prominent in the literature, its rigid structure and difunctional nature make it a valuable component in the toolbox of medicinal chemists for creating novel molecular architectures.

Safety and Handling

This compound is generally considered to be an irritant to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule of significant industrial and growing scientific importance. Its well-defined structure and robust chemical properties have established it as a key monomer in the polymer industry. For researchers in drug development, its role as a linker in the rapidly expanding field of metal-organic frameworks for controlled drug release presents exciting opportunities. A thorough understanding of its chemical properties, synthesis, and purification, as detailed in this guide, is essential for its effective utilization in these advanced applications.

A Comprehensive Technical Guide to the Physical Properties of 2,6-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Naphthalenedicarboxylic acid (2,6-NDCA) is a high-performance organic compound that serves as a crucial monomer in the production of advanced polymers, most notably polyethylene (B3416737) naphthalate (PEN).[1] Its rigid and symmetrical naphthalene (B1677914) core imparts exceptional thermal, mechanical, and barrier properties to the resulting polymers, making them suitable for a wide range of applications in electronics, packaging, and fibers.[2][3] A thorough understanding of the physical properties of 2,6-NDCA is paramount for its effective utilization in synthesis, process optimization, and material design. This technical guide provides an in-depth overview of the key physical characteristics of this compound, complete with experimental protocols and a visualization of its role in polymer synthesis.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Thermodynamic Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₄ | [1] |

| Molecular Weight | 216.19 g/mol | [4] |

| Appearance | Colorless solid, Beige or White Powder | [1] |

| Melting Point | >300 °C (decomposes) | [5] |

| Boiling Point | 316.6 °C (rough estimate) | [5] |

| Density | 1.5 g/cm³ (estimate) | [5] |

| pKa₁ (predicted) | 3.69 ± 0.30 | [5] |

| pKa₂ | pKa₂ > pKa₁ | [6] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling and reaction chemistry. It is generally characterized by low solubility in common organic solvents at room temperature.

| Solvent | Solubility | Notes | Source |

| Water | Sparingly soluble | Solubility increases with temperature and pH. | [7] |

| Methanol | More soluble than in non-polar solvents | A polar protic solvent. | [7] |

| Ethanol | More soluble than in non-polar solvents | A polar protic solvent. | [7] |

| Hexane | Low solubility | A non-polar solvent. | [7] |

| Hot Pyridine | Soluble (may show faint turbidity) | A polar aprotic solvent. | |

| N,N-dimethylformamide (DMF) | Likely to exhibit higher solvency | A polar aprotic solvent, especially at elevated temperatures. | [8] |

| N,N-dimethylacetamide (DMAc) | Likely to exhibit higher solvency | A polar aprotic solvent, especially at elevated temperatures. | [8] |

| Dimethyl sulfoxide (B87167) (DMSO) | Likely to exhibit higher solvency | A polar aprotic solvent, especially at elevated temperatures. | [8] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound, which is reported to be above 300 °C with decomposition, can be determined using a digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9][10]

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.[11]

-

Heating Profile: The temperature is ramped up quickly to approximately 280 °C and then increased at a slower rate of 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. Due to its high melting point and decomposition, careful observation for color change and gas evolution is necessary.

Solubility Determination (Dynamic Method)

A dynamic method is recommended for accurately determining the solubility of this compound in various solvents, especially given its low solubility in many common solvents.[8]

Methodology:

-

Saturation Column Preparation: A column is packed with a known amount of finely ground this compound mixed with an inert support like glass beads.[8]

-

Solvent Perfusion: The solvent of interest is pumped through the column at a constant, slow flow rate. The column is maintained at a constant temperature using a column oven.[8]

-

Equilibrium Attainment: The solvent is passed through the column until the concentration of the eluting solution becomes constant, indicating that a saturated solution is being eluted.

-

Concentration Analysis: The concentration of this compound in the eluted fractions is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, after creating a calibration curve with standard solutions.[8]

-

Solubility Calculation: The solubility is calculated from the concentration of the saturated solution at the given temperature.

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration. As a dicarboxylic acid, it will have two pKa values.[6]

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like DMSO to ensure solubility.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

Titration Procedure: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The two equivalence points are identified from the inflection points of the curve. The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) will be lower than the second (pKa₂), as it is easier to remove the first proton.[6]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of dry this compound is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid powder directly.[4]

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: The characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and the aromatic C-H and C=C stretches are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as DMSO-d₆, as it is a good solvent for carboxylic acids.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Interpretation: The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to confirm the structure of the naphthalene ring and the presence of the carboxylic acid protons.

Mass Spectrometry:

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[12]

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for a polar molecule like a carboxylic acid.

-

Ionization and Mass Analysis: The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, as well as peaks from characteristic fragment ions.

Synthesis of Polyethylene Naphthalate (PEN): An Experimental Workflow

A primary application of this compound is in the synthesis of polyethylene naphthalate (PEN), a high-performance polyester. The process involves a two-step reaction: direct esterification followed by polycondensation.[13]

Caption: Workflow for the synthesis of Polyethylene Naphthalate (PEN).

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound. The tabulated data offers a quick and accessible reference, while the outlined experimental protocols provide a solid foundation for the accurate measurement of these properties in a laboratory setting. A comprehensive understanding of these characteristics is fundamental for researchers and professionals working on the development of novel materials and pharmaceuticals that incorporate this versatile building block. The provided workflow for PEN synthesis further illustrates the practical application of this important dicarboxylic acid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EP0562105B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. US6114575A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. This compound | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1141-38-4 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. scribd.com [scribd.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. This compound [webbook.nist.gov]

- 13. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]

Synthesis of 2,6-Naphthalenedicarboxylic Acid from 2,6-Diisopropylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-Naphthalenedicarboxylic acid (NDA), a crucial monomer for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN), from 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN).[1] The primary method discussed is the liquid-phase catalytic oxidation of 2,6-DIPN, a route favored for its economic viability and the relative ease of obtaining the starting material.[2]

Core Synthesis Strategy: Catalytic Oxidation

The conversion of 2,6-DIPN to NDA is predominantly achieved through liquid-phase oxidation using molecular oxygen or air as the oxidant. This process is typically catalyzed by a synergistic mixture of cobalt and manganese salts, with a bromine-containing promoter.[3][4] The reaction is generally carried out in an acidic solvent, most commonly acetic acid.[3][5] The introduction of an alkali assistant catalyst, such as potassium acetate (B1210297), has been shown to improve the conversion and selectivity of the reaction.[4][5]

The oxidation of the isopropyl groups to carboxylic acid groups is a complex process.[3] It is understood to proceed via a radical chain reaction, where the naphthalene (B1677914) nucleus can have an inhibitory effect, particularly at higher substrate concentrations.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the synthesis of NDA from 2,6-DIPN.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Source |

| Catalyst System | Co(OAc)₂-Mn(OAc)₂-NaBr | [3] |

| Cobalt acetate, Manganese acetate, Potassium bromide, Potassium acetate | [4][5] | |

| Co-Mn-Ce-Br | [6] | |

| Solvent | Acetic acid | [3][4] |

| Propionic acid and Acetic acid mixture | [5] | |

| Water | [6] | |

| Oxidant | Molecular oxygen / Air | [3][5] |

| Reaction Temperature | 70 - 150 °C | [7] |

| 160 - 210 °C | [6] | |

| 200 °C | [5] | |

| 473 K (200 °C) | [2] | |

| Reaction Pressure | Atmospheric to 50 kg/cm ² | [7] |

| 2 - 4 MPa | [6] | |

| 3 MPa | [5] | |

| Reaction Time | 6 - 100 hours | [7] |

| 3 - 7 hours | [6] | |

| 4 - 5 hours | [5] |

Table 2: Yield and Purity of this compound

| Yield (%) | Purity (%) | Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Source |

| ~90 | - | Co(OAc)₂-Mn(OAc)₂-NaBr | Acetic acid | Optimum conditions | - | - | [3] |

| 82.76 | 98.56 | Co/Mn/Br/K (1:1:2:5) | Propionic acid/Acetic acid (0.5:1) | 200 | 3 | 4 | [5] |

Experimental Protocols

While specific protocols vary between studies, a generalized methodology for the liquid-phase oxidation of 2,6-DIPN can be outlined as follows.

Materials and Equipment:

-

Reactant: 2,6-diisopropylnaphthalene (2,6-DIPN)

-

Catalysts: Cobalt acetate tetrahydrate, Manganese acetate tetrahydrate

-

Promoter: Sodium bromide or Potassium bromide

-

Assistant Catalyst (Optional): Potassium acetate

-

Solvent: Glacial acetic acid, or a mixture of propionic and acetic acid

-

Oxidant: Pressurized air or pure oxygen

-

Equipment: A high-pressure reactor (e.g., a stirred autoclave) made of a corrosion-resistant material like titanium, equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism.[5]

Procedure:

-

Reactor Charging: The reactor is charged with 2,6-diisopropylnaphthalene, the chosen solvent (e.g., acetic acid), the catalysts (cobalt and manganese acetates), and the promoter (e.g., potassium bromide). If used, an assistant catalyst like potassium acetate is also added at this stage.[4][5]

-

Sealing and Purging: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air before introducing the oxidant.

-

Pressurization and Heating: The reactor is pressurized with air or oxygen to the desired reaction pressure (e.g., 3 MPa).[5] The contents are then heated to the target reaction temperature (e.g., 200 °C) with constant stirring.[5]

-

Reaction: The reaction is allowed to proceed for a set duration (e.g., 4-5 hours), during which the pressure is maintained by the continuous or intermittent supply of the oxidant.[5]

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.

-

Product Isolation: The solid product, crude this compound, is separated from the reaction mixture by filtration.

-

Purification: The crude product is washed with the solvent (e.g., acetic acid) and then with water to remove residual catalysts and by-products. Further purification can be achieved by recrystallization.

-

Analysis: The purity and yield of the final product are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and the structure is confirmed by methods like Infrared (IR) spectroscopy.[4][5]

Visualizations

Reaction Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103965039A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. US4996372A - Process for oxidizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

An In-depth Technical Guide to Early Synthesis Methods for 2,6-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthesis methods for 2,6-Naphthalenedicarboxylic acid (NDA), a critical monomer in the production of high-performance polymers like poly(ethylene 2,6-naphthalate) (PEN) and a valuable building block in pharmaceutical synthesis. This document details the historical context of NDA synthesis, explores key reaction pathways, presents quantitative data in structured tables, and provides detailed experimental protocols for significant methods.

Introduction: The Historical Context of NDA Synthesis

The synthesis of this compound has evolved significantly since its first reported preparation. Early methods were often characterized by harsh reaction conditions and modest yields, suitable for laboratory-scale work but not for large-scale industrial production. These foundational methods, however, paved the way for the more efficient, catalytically driven processes that are in use today. This guide focuses on these seminal, early-stage synthesis routes.

The first documented synthesis of 2,6-NDA was achieved by Robert Evert and Victor Merz in 1876.[1] Their approach involved the hydrolysis of 2,6-dicyanonaphthalene. Other notable early methods include the oxidation of naphthalenes with functionalized side chains and the innovative rearrangement of naphthalene (B1677914) carboxylates.

Key Early Synthesis Methodologies

This section details the principal early methods for synthesizing 2,6-NDA, including reaction schemes, experimental procedures, and comparative data.

Synthesis via Hydrolysis of 2,6-Dicyanonaphthalene

The pioneering synthesis of 2,6-NDA was based on the hydrolysis of a dinitrile precursor.[1] This method, while historically significant, involves multiple steps, including the initial formation of the dinitrile from dipotassium (B57713) 2,6-naphthalenedisulfonate through fusion with potassium cyanide.[2]

Reaction Pathway:

The overall transformation can be represented as a two-step process starting from the disulfonate salt.

Caption: Synthesis of 2,6-NDA from 2,6-naphthalenedisulfonate.

Experimental Protocol:

-

Dinitrile Formation: This step typically involves the fusion of the dry dipotassium 2,6-naphthalenedisulfonate salt with potassium cyanide at high temperatures. This is a hazardous procedure due to the use of molten cyanide salts.

-

Hydrolysis: The resulting 2,6-dicyanonaphthalene is then hydrolyzed to the dicarboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification to precipitate the final product. The reaction typically requires prolonged heating in an aqueous medium.

Due to the hazardous nature of the reagents and the multi-step process, this method is primarily of historical interest.

Synthesis via Oxidation of Substituted Naphthalenes

Oxidation of naphthalenes bearing two oxidizable side chains at the 2- and 6-positions became a more direct route to 2,6-NDA. An early example of this approach is the oxidation of 2-methyl-6-acetylnaphthalene.

Reaction Pathway:

Caption: Oxidation of 2-methyl-6-acetylnaphthalene to 2,6-NDA.

Experimental Protocols:

Two distinct oxidation strategies for substituted naphthalenes have been described.

Method A: Direct Oxidation with Nitric Acid

This early method utilizes a strong oxidizing agent at high temperatures.

-

Protocol Summary: 2-methyl-6-acetylnaphthalene is oxidized using dilute nitric acid at 200°C in a sealed vessel.[2] After the reaction, the crude 2,6-NDA is isolated by filtration and purified by recrystallization.

-

Challenges: This method requires high temperatures and pressures, and the use of nitric acid can lead to nitrated byproducts, complicating purification.

Method B: Two-Step Catalytic Oxidation

A more refined approach involves a two-step oxidation of a 2-acyl-6-alkyl naphthalene, which offers better control and yields.

-

Step 1: Oxidation of Acyl Group: The 2-acyl-6-alkyl naphthalene is first oxidized in the liquid phase using oxygen or air in the presence of a soluble manganese catalyst (e.g., manganese(II) acetate) in an aliphatic carboxylic acid solvent (e.g., acetic acid). This selectively oxidizes the acyl group to a carboxylic acid, forming a 6-alkyl-2-naphthoic acid intermediate.

-

Step 2: Oxidation of Alkyl Group: The intermediate is then further oxidized, without isolation, in the presence of a cobalt catalyst and a bromine source (e.g., cobalt acetate (B1210297) and sodium bromide) at a higher temperature to yield 2,6-NDA.[3]

Quantitative Data for Two-Step Oxidation:

| Parameter | Step 1 (Acyl Oxidation) | Step 2 (Alkyl Oxidation) | Reference |

| Starting Material | 2-Acetyl-6-methylnaphthalene | 6-Methyl-2-naphthoic acid intermediate | [3] |

| Catalyst | Manganese(II) acetate | Cobalt acetate, Sodium bromide | [3] |

| Solvent | Acetic acid, Water | Acetic acid | [3] |

| Temperature | 140°C | 190°C | [3] |

| Pressure | 25 bar | Not specified | [3] |

| Oxidant | Air | Air | [3] |

| Overall Yield | - | 80.8% | [3] |

| Product Purity | - | 93% | [3] |

Synthesis via the Henkel Reaction (Disproportionation)

The Henkel reaction, developed in the 1950s, represents a significant advancement in the synthesis of aromatic dicarboxylic acids. This method involves the thermal rearrangement (disproportionation or isomerization) of potassium salts of naphthalenecarboxylic acids or dicarboxylic acids in the presence of a catalyst, typically a cadmium salt, under a carbon dioxide atmosphere. The thermodynamically stable 2,6-isomer is preferentially formed.[2]

Reaction Workflow:

Caption: Experimental workflow for the Henkel synthesis of 2,6-NDA.

Detailed Experimental Protocol (Isomerization of Dipotassium 1,8-Naphthalate):

The following protocol is adapted from Organic Syntheses.[2]

-

Preparation of Dipotassium Naphthalate:

-

A solution of 66.5 g (1.01 moles) of 85% potassium hydroxide (B78521) in 300 ml of water is heated to 60–70°C.

-

100 g (0.505 mole) of 1,8-naphthalic anhydride (B1165640) is stirred into the hot KOH solution.

-

The pH of the resulting solution is adjusted to 7 using 6N hydrochloric acid and 3N potassium hydroxide.

-

The solution is treated with 10 g of decolorizing carbon, filtered, and the process is repeated.

-

The filtrate is concentrated on a steam bath to approximately 180 ml.

-

After cooling to room temperature, 800 ml of methanol (B129727) is added with vigorous stirring, and the mixture is cooled to 0–5°C.

-

The precipitated dipotassium naphthalate is collected by filtration, washed with 150 ml of methanol, and dried in a vacuum oven at 150°C. The yield is 130–135 g (88–92%).

-

-

Isomerization Reaction:

-

A mixture of 100 g of the dried dipotassium naphthalate and 4 g of anhydrous cadmium chloride is ground in a ball mill for 4 hours.

-

The mixture is placed in a 0.5-L autoclave that can be agitated.

-

The autoclave is evacuated to remove oxygen and then filled with carbon dioxide to a pressure of approximately 30 atm.

-

The agitated autoclave is heated to an internal temperature of 400–430°C over 1–2 hours and maintained at this temperature for 1.5 hours. The pressure will rise to about 90 atm.

-

-

Product Isolation and Purification:

-

The autoclave is cooled, and the CO₂ is vented.

-

The solid product is removed, pulverized, and dissolved in 1 L of water at 50–60°C.

-

Ten grams of decolorizing carbon is added, and the mixture is stirred and filtered to remove cadmium salts and carbon.

-

The filtrate is heated to 80–90°C and acidified with concentrated hydrochloric acid to a pH of 1.

-

The precipitated this compound is collected by filtration from the hot mixture.

-

The product is washed successively with 300 ml of water, 300 ml of 50% ethanol, and 300 ml of 90% ethanol.

-

After drying in a vacuum oven at 100–150°C, the final product weighs 42–45 g.

-

Quantitative Data for Henkel Reaction:

| Parameter | Value | Reference |

| Starting Material | Dipotassium 1,8-Naphthalate | [2] |

| Catalyst | Anhydrous Cadmium Chloride (CdCl₂) | [2] |

| Catalyst Loading | 4% w/w relative to salt | [2] |

| Atmosphere | Carbon Dioxide (CO₂) | [2] |

| Initial Pressure | ~30 atm | [2] |

| Reaction Temperature | 400–430°C | [2] |

| Reaction Time | 1.5 hours | [2] |

| Final Yield of 2,6-NDA | 57–61% | [2] |

Conclusion

The early synthesis methods for this compound laid the essential groundwork for the development of modern industrial processes. The initial routes, such as the hydrolysis of dinitriles and the oxidation of substituted naphthalenes with strong acids, highlighted the feasibility of accessing this important molecule. The subsequent development of the Henkel reaction provided a more elegant and higher-yielding pathway through a catalytic thermal rearrangement. While these early methods have largely been superseded by the direct catalytic oxidation of more accessible feedstocks like 2,6-dimethylnaphthalene (B47086) for large-scale production, they remain fundamentally important in the history of organic synthesis and offer valuable insights into the chemical reactivity of the naphthalene core. This guide provides researchers with a detailed understanding of these foundational techniques, offering both historical context and practical experimental details.

References

A Technical Guide to the Spectroscopic Data of 2,6-Naphthalenedicarboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,6-Naphthalenedicarboxylic acid (C₁₂H₈O₄), a key precursor in the synthesis of high-performance polymers like polyethylene (B3416737) naphthalate (PEN) and a component in the development of metal-organic frameworks.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using various spectroscopic techniques. The quantitative data are summarized below.

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Due to the symmetrical nature of this compound, its NMR spectra are relatively simple.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~13.0 | Broad Singlet | -COOH |

| 8.68 | Singlet | H-1, H-5 | |

| 8.24 | Doublet | H-4, H-8 | |

| 8.05 | Doublet | H-3, H-7 | |

| ¹³C NMR | 167.5 | - | -COOH |

| 136.1 | - | C-2, C-6 | |

| 132.0 | - | C-9, C-10 (bridgehead) | |

| 130.3 | - | C-4, C-8 | |

| 129.8 | - | C-1, C-5 | |

| 125.2 | - | C-3, C-7 |

Note: NMR data can vary based on solvent and concentration. The data presented is a representative compilation from spectral databases.

IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is dominated by absorptions from the carboxylic acid groups and the aromatic naphthalene (B1677914) core.[2]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer)[2] |

| 1760 - 1690 | Strong | C=O stretch (Carboxylic acid)[2] |

| ~1600 | Medium | C=C stretch (Aromatic ring) |

| 1320 - 1210 | Medium | C-O stretch (Carboxylic acid)[2] |

| 950 - 910 | Medium, Broad | O-H bend (out-of-plane)[2] |

Source: Typical ranges for carboxylic acids and aromatic compounds. Specific spectra are available from sources like PubChem and ChemicalBook.[3][4]

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for this compound.

Table 3: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 216 | High | [M]⁺ (Molecular Ion)[4][5] |

| 199 | High | [M - OH]⁺[4] |

| 171 | High | [M - COOH]⁺ or [M - OH - CO]⁺[4] |

| 127 | Medium | [C₁₀H₇]⁺ (Naphthyl cation) |

Data sourced from the NIST Mass Spectrometry Data Center.[4][5] The molecular weight of this compound is 216.19 g/mol .[5][6]

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[7] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean vial. Complete dissolution can be aided by gentle vortexing or sonication.[7] Transfer the resulting solution into a 5 mm NMR tube.[7]

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR: A standard single-pulse experiment is typically used.[7] Parameters may include a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans depending on concentration.[7]

-

¹³C NMR: A proton-decoupled single-pulse experiment is common.[7] Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.[7] Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.[7]

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform.[7] The resulting spectrum is then phased and the chemical shift scale is calibrated using the residual solvent peak (e.g., DMSO at ~2.50 ppm for ¹H NMR).[7] Peak integration is performed for the ¹H spectrum.

For solid samples, the Potassium Bromide (KBr) pellet technique is a common transmission method.[8]

-

Sample Preparation: Finely grind 1-2 mg of this compound using an agate mortar and pestle.[8] Add 100-200 mg of dry, IR-grade KBr powder and mix thoroughly to ensure a homogenous mixture.[8]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically several tons) to form a thin, transparent, or translucent pellet.[8]

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Electron Ionization (EI) is a hard ionization technique suitable for relatively volatile and thermally stable organic compounds.

-

Sample Introduction: The sample is introduced into the ion source, typically via a heated direct insertion probe for solid samples. The sample is then volatilized by heating under a high vacuum.[9]

-

Ionization: The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing characteristic fragmentation.

-

Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[10] A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The logical flow from sample to data can be visualized to better understand the overall process of spectroscopic characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. This compound(1141-38-4) IR Spectrum [m.chemicalbook.com]

- 4. This compound | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,6-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability and decomposition profile of 2,6-Naphthalenedicarboxylic acid (NDCA). A compound of significant interest in the development of high-performance polymers and advanced materials, understanding its behavior at elevated temperatures is critical for its application and processing. This document synthesizes available data on its thermal properties, outlines relevant experimental methodologies, and discusses its decomposition pathway.

Core Concepts: Thermal Properties of this compound

This compound is a colorless, solid organic compound with the chemical formula C₁₀H₆(CO₂H)₂.[1] It serves as a key monomer in the production of high-performance polyesters, most notably poly(ethylene naphthalate) (PEN), which exhibits superior thermal and barrier properties compared to conventional polyesters.[1] The inherent thermal stability of the naphthalene (B1677914) ring structure contributes significantly to the high-temperature resilience of NDCA and its derivatives.

General consensus from various sources indicates that this compound possesses exceptional thermal stability, with a melting point and onset of decomposition occurring at temperatures above 300°C.[2] One source specifies a decomposition temperature in the range of 310–313°C.

Quantitative Thermal Analysis Data

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound is not extensively available in publicly accessible literature, the following table summarizes the key thermal properties gathered from various sources. It is important to note that the decomposition of the 2,6-naphthalenedicarboxylate moiety within a metal-organic framework (MOF) has been observed to occur in the range of 215 to 300°C; however, this may not be fully representative of the pure acid due to the influence of the metal coordination.

| Parameter | Value | Source(s) |

| Melting Point | >300 °C | [2] |

| Decomposition Temperature | 310–313 °C | |

| Decomposition of 2,6-naphthalenedicarboxylate in a Co-MOF | 215-300 °C |

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition characteristics of this compound, standardized thermal analysis techniques are employed. The following sections detail the typical methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is ideal for determining the decomposition temperatures and quantifying mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan, commonly made of alumina (B75360) or platinum.

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 20-100 mL/min) to create an inert atmosphere and prevent oxidation.

-

A temperature program is established, typically involving a linear heating ramp from ambient temperature to a final temperature well above the expected decomposition point (e.g., 25°C to 600°C). A common heating rate is 10°C/min or 20°C/min.

-

-

Data Acquisition: The mass of the sample is continuously recorded as the temperature increases. The data is typically plotted as the percentage of initial mass remaining versus temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine:

-

Onset Decomposition Temperature (T_onset): The temperature at which a significant and continuous mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the derivative of the TGA curve (DTG curve).

-

Mass Loss Percentage: The percentage of mass lost during specific decomposition stages.

-

Residual Mass: The percentage of the initial mass that remains at the end of the analysis.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 2-5 mg) is encapsulated in a hermetically sealed aluminum or other suitable pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas, similar to the TGA setup.

-

The same temperature program as the TGA analysis is often used to allow for direct comparison of thermal events.

-

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. The resulting data is plotted as heat flow versus temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic (heat absorbing) and exothermic (heat releasing) peaks, which correspond to:

-

Melting Point (T_m): Characterized by a sharp endothermic peak.

-

Crystallization Temperature (T_c): Characterized by an exothermic peak.

-

Glass Transition Temperature (T_g): Observed as a step-like change in the baseline.

-

Decomposition Pathway of this compound

The primary thermal decomposition mechanism for aromatic carboxylic acids, including this compound, is decarboxylation.[3] This process involves the loss of carbon dioxide (CO₂) from the carboxylic acid functional groups.

A proposed logical workflow for the thermal decomposition of this compound is illustrated in the diagram below.

Caption: Logical workflow of the thermal decomposition of NDCA.

The initial step upon heating is the melting of the solid NDCA at a temperature exceeding 300°C.[2] As the temperature increases further, the molecule undergoes decomposition, primarily through decarboxylation. This involves the cleavage of the C-C bond between the naphthalene ring and the carboxyl group, leading to the evolution of carbon dioxide gas. The remaining naphthalene moiety may then undergo further fragmentation at higher temperatures, producing a range of volatile organic compounds and leaving a char residue.

The thermolysis of aromatic carboxylic acids can be complex, and in some cases, may involve the formation of anhydride (B1165640) intermediates which can then decompose via free-radical pathways.[3] This can lead to the formation of cross-linked products.[3] However, for a simple dicarboxylic acid like NDCA under inert conditions, sequential decarboxylation is expected to be the dominant pathway.

Conclusion

This compound is a highly thermally stable molecule, a property that is fundamental to its use in high-performance polymers. Its decomposition is characterized by a high onset temperature, typically above 300°C, with the primary decomposition mechanism being decarboxylation. For researchers and professionals in materials science and drug development, a thorough understanding of these thermal properties, obtained through techniques like TGA and DSC, is essential for optimizing processing conditions and ensuring the stability and performance of end products. Further research utilizing coupled techniques such as TGA-FTIR or TGA-MS would provide more definitive insights into the evolved gas composition and a more detailed elucidation of the decomposition pathway.

References

An In-depth Technical Guide to 2,6-Naphthalenedicarboxylic Acid (CAS 1141-38-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, safety, and key applications of 2,6-Naphthalenedicarboxylic acid (CAS 1141-38-4). The information is intended for professionals in research, development, and laboratory settings.

Chemical Identity and Physicochemical Properties

This compound, also known as 2,6-Naphthalic acid, is an aromatic dicarboxylic acid.[1] It consists of a naphthalene (B1677914) core substituted with two carboxylic acid functional groups at the 2 and 6 positions.[1] This compound is a key monomer in the synthesis of high-performance polymers and is a valuable building block in the development of metal-organic frameworks.[2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈O₄ | [4][5] |

| Molecular Weight | 216.19 g/mol | [6] |

| Appearance | White to off-white or beige crystalline solid/powder | [1][7] |

| Melting Point | >300 °C | [3][6][7] |

| Density | 1.5 g/cm³ | [7] |

| pKa | 3.69 ± 0.30 (Predicted) | [7] |

| Water Solubility | 3 µg/L at 20°C (practically insoluble) | [7] |

| Solubility Profile | Generally, it has low solubility in most common solvents at room temperature. Its solubility increases in polar solvents, and is enhanced by elevated temperatures and higher pH due to deprotonation.[1] It is described as having very faint turbidity in hot pyridine.[7] | [1][7] |

Safety and Handling

The safety information for this compound presents some variability across different suppliers and databases. While some sources classify it as not hazardous, others indicate it can cause skin and eye irritation. Therefore, it is prudent to handle this chemical with appropriate care.

Hazard Identification and GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

Note: Some sources indicate that this chemical does not meet the criteria for GHS hazard classification.

Toxicological Data

| Test | Result | Species | Source(s) |

| LD50 Oral | > 5000 mg/kg | Rat | |

| LD50 Dermal | > 2000 mg/kg | Rabbit | |

| Carcinogenicity | No known carcinogenic chemicals in this product. Not listed by IARC, NTP, ACGIH, or OSHA. | N/A | [4] |

| Mutagenicity | No data available. | N/A | [4] |

| Reproductive Toxicity | No data available. | N/A | [4] |

It is important to note that the toxicological properties of this compound have not been fully investigated.[4]

Recommended Handling and Storage

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[4]

Biological Activity and Signaling Pathways

Currently, there is limited to no information available in the public domain regarding the direct involvement of this compound in specific biological signaling pathways. One source suggests that the compound targets hemoglobin subunit alpha and hemoglobin subunit beta, but this has not been widely substantiated. The primary focus of research on this molecule is its application in materials science rather than as a bioactive agent. Therefore, no signaling pathway diagrams can be provided.

Experimental Protocols and Applications

This compound is a crucial monomer for the synthesis of the high-performance polyester, polyethylene (B3416737) naphthalate (PEN), and for the construction of various metal-organic frameworks (MOFs).

Synthesis of Metal-Organic Frameworks (MOFs)

The solvothermal method is a common technique for synthesizing MOFs using this compound as an organic linker.

This protocol describes the solvothermal synthesis of an iron-based MOF.

Materials:

-

Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

This compound

-

N,N-dimethylformamide (DMF)

Equipment:

-

Teflon-lined autoclave or microwave reactor

Procedure:

-

Dissolve 0.692 mmol of iron(III) nitrate nonahydrate and 0.692 mmol of this compound in 30 mL of DMF.

-

Transfer the solution to a Teflon-lined autoclave.

-

Heat the sealed vessel in an oven at 100°C for 24 hours.

-

Alternatively, the synthesis can be carried out using microwave irradiation.

-

After cooling, the crystalline product is collected, washed, and dried.

Synthesis of Polyethylene Naphthalate (PEN)

PEN can be synthesized via a two-step melt polymerization process, starting with the direct esterification of this compound with ethylene (B1197577) glycol.

This protocol outlines the direct esterification of this compound (2,6-NDCA) with ethylene glycol (EG), followed by polycondensation.

Materials:

-

This compound (2,6-NDCA)

-

Ethylene glycol (EG)

-

Polycondensation catalyst (e.g., antimony trioxide, Sb₂O₃)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.

Procedure:

Step 1: Direct Esterification

-

Charge the reactor with 2,6-NDCA and EG. A molar ratio of EG to 2,6-NDCA of 1.8 to 2.5 is typical.

-

Heat the mixture under a nitrogen atmosphere with stirring to temperatures ranging from 200 to 280°C.

-

The reaction is carried out under pressure to facilitate the removal of water, which is formed as a byproduct.

-

Continue the reaction until the distillation of water ceases, indicating the formation of bis(β-hydroxyethyl)naphthalate and its low molecular weight oligomers.

Step 2: Polycondensation

-

Add the polycondensation catalyst (e.g., antimony trioxide) to the molten oligomer from Step 1.

-

Increase the temperature to a range of 280 to 300°C.

-

Gradually apply a high vacuum to the system.

-

The polycondensation reaction proceeds with the removal of excess ethylene glycol, leading to an increase in the molecular weight of the polymer.

-

Continue the reaction until the desired melt viscosity (indicative of the target molecular weight) is achieved.

-

The resulting PEN polymer can then be extruded and pelletized.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 1141-38-4 [m.chemicalbook.com]

- 6. This compound | 1141-38-4 [chemicalbook.com]

- 7. WO1993012065A1 - Process for preparing purified this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomers of Naphthalenedicarboxylic Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of naphthalenedicarboxylic acid, focusing on their physicochemical properties, synthesis, and burgeoning applications in the field of drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry, materials science, and pharmaceutical development.

Introduction to Naphthalenedicarboxylic Acid Isomers

Naphthalenedicarboxylic acids are a group of organic compounds with the molecular formula C₁₂H₈O₄. They consist of a naphthalene (B1677914) core substituted with two carboxyl groups. The positioning of these carboxyl groups gives rise to ten possible isomers, each with unique structural and electronic properties that influence their chemical behavior and potential applications. These isomers are key building blocks in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and are of increasing interest in the design of novel therapeutic agents.

Physicochemical Properties of Naphthalenedicarboxylic Acid Isomers

The distinct arrangement of the carboxyl groups in each isomer significantly impacts its physical and chemical properties. A summary of key quantitative data is presented in the table below for easy comparison.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Solubility |

| 1,2- | Naphthalene-1,2-dicarboxylic acid | 2088-87-1 | 216.19 | - | - | - | - |

| 1,3- | Naphthalene-1,3-dicarboxylic acid | 2089-93-2 | 216.19 | - | - | - | - |

| 1,4- | Naphthalene-1,4-dicarboxylic acid | 605-70-9 | 216.19 | >300[1][2][3] | 490.2 ± 28.0[3] | - | Insoluble in water; Soluble in ethanol.[3][4] |

| 1,5- | Naphthalene-1,5-dicarboxylic acid | 7315-96-0 | 216.19 | - | - | - | Soluble in polar organic solvents. |

| 1,6- | Naphthalene-1,6-dicarboxylic acid | 2089-87-4 | 216.19 | - | - | - | - |

| 1,7- | Naphthalene-1,7-dicarboxylic acid | 2089-91-0 | 216.19 | - | - | - | - |

| 1,8- | Naphthalene-1,8-dicarboxylic acid | 518-05-8 | 216.19 | - | - | - | - |

| 2,3- | Naphthalene-2,3-dicarboxylic acid | 2169-87-1 | 216.19 | 238-240 (dec.)[5][6] | - | - | - |

| 2,6- | Naphthalene-2,6-dicarboxylic acid | 1141-38-4 | 216.19 | >300[7] | 316.6 (rough estimate) | 3.69 ± 0.30 | Sparingly soluble in water; more soluble in polar solvents like methanol (B129727) and ethanol.[8] |

| 2,7- | Naphthalene-2,7-dicarboxylic acid | 2089-89-6 | 216.19 | >190 (sublimes)[9][10] | 437.3 ± 25.0[10] | 3.72 ± 0.30[10] | Difficult to dissolve in common solvents; soluble in hot concentrated sulfuric acid, hot benzene, and hot chlorobenzene.[10] |

Synthesis of Naphthalenedicarboxylic Acid Isomers

The synthesis of specific naphthalenedicarboxylic acid isomers can be achieved through various methods, often involving the oxidation of the corresponding dimethylnaphthalene or other precursors.

Example Synthesis: 2,6-Naphthalenedicarboxylic Acid

One common method for the synthesis of this compound involves the oxidation of 2,6-diisopropylnaphthalene.[11] Another established route is the isomerization of 1,8-naphthalenedicarboxylic acid via the dipotassium (B57713) dicarboxylates.[11] A detailed procedure starting from 1,8-naphthalic anhydride (B1165640) involves the formation of dipotassium naphthalate followed by a carboxylation reaction under high temperature and pressure in the presence of a cadmium chloride catalyst.[12]

Example Synthesis: 2,3-Naphthalenedicarboxylic Acid

A described method for the preparation of 2,3-naphthalenedicarboxylic acid involves the oxidation of 2,3-dimethylnaphthalene (B165509) using sodium dichromate dihydrate in an autoclave at high temperature and pressure.[13] The product is then precipitated by acidification.[13]

Applications in Drug Development

Naphthalenedicarboxylic acid isomers and their derivatives are emerging as versatile scaffolds in drug discovery and development. Their rigid, planar structure and the presence of functionalizable carboxylic acid groups allow for the design of molecules with specific biological activities.

Anticancer Activity and Signaling Pathways

Derivatives of naphthalene have shown significant potential as anticancer agents.[14] Notably, certain naphthalene derivatives have been found to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression.

One such critical pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway , which is often constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis. Several naphthalene derivatives have been investigated as STAT3 inhibitors.[5][15] These compounds can interfere with STAT3 phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of STAT3 target genes involved in cancer progression.

The following diagram illustrates a simplified representation of the STAT3 signaling pathway and the potential point of intervention by naphthalenedicarboxylic acid derivatives.

Enzyme Inhibition

Naphthalene derivatives have also been explored as inhibitors of various enzymes. For instance, novel naphthalene-N-sulfonyl-D-glutamic acid derivatives have been synthesized and evaluated as inhibitors of MurD, a key enzyme in bacterial peptidoglycan biosynthesis, highlighting their potential as antibacterial agents.[15]

Drug Delivery with Metal-Organic Frameworks (MOFs)

Naphthalenedicarboxylic acid isomers are excellent organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). These materials possess high porosity and tunable structures, making them promising candidates for drug delivery systems. The pores of MOFs can be loaded with therapeutic agents, allowing for controlled release and targeted delivery.

The general workflow for synthesizing and utilizing naphthalenedicarboxylic acid-based MOFs for drug delivery is depicted below.

Experimental Protocols

General Protocol for Spectroscopic Characterization

Objective: To identify the functional groups present in the naphthalenedicarboxylic acid isomer.

Methodology:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample spectrum is then recorded over a wavenumber range of 4000-400 cm⁻¹.

-

The resulting spectrum is analyzed for characteristic absorption bands, such as the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxyl group (around 1700 cm⁻¹), and the C=C stretches of the aromatic naphthalene ring (around 1600-1450 cm⁻¹).

Objective: To elucidate the chemical structure and confirm the isomeric purity of the naphthalenedicarboxylic acid.

¹H NMR Spectroscopy:

-

A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts (δ), integration values, and coupling patterns of the aromatic protons are analyzed to confirm the substitution pattern on the naphthalene ring.

¹³C NMR Spectroscopy:

-

A more concentrated sample (typically 20-50 mg) is prepared in a deuterated solvent.

-

The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.

-

The chemical shifts of the carbon atoms, including the carboxyl carbons (typically in the range of 165-185 ppm) and the aromatic carbons, are analyzed to further confirm the structure.

Conclusion

The isomers of naphthalenedicarboxylic acid represent a class of compounds with significant and diverse potential, particularly in the realm of drug development. Their unique structural and electronic properties, coupled with their utility as building blocks for complex molecules and functional materials like MOFs, make them attractive targets for further research. This guide has provided a foundational overview of their properties, synthesis, and applications, with a focus on their emerging roles in anticancer therapy and drug delivery. As research in this area continues to expand, a deeper understanding of the structure-activity relationships of these isomers will undoubtedly lead to the development of novel and effective therapeutic strategies.

References

- 1. New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Naphthalenedicarboxylic acid 94 605-70-9 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1,4-Naphthalenedicarboxylic acid | C12H8O4 | CID 69065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | springermedizin.de [springermedizin.de]

- 6. This compound | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Novel naphthalimide derivatives as potential apoptosis-inducing agents: Design, synthesis and biological evaluation - East China Normal University [pure.ecnu.edu.cn:443]

- 14. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2,6-Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for handling 2,6-naphthalenedicarboxylic acid, a compound used in the synthesis of high-performance polymers and metal-organic frameworks.[1][2] Due to its industrial application, detailed toxicological data and mechanistic studies are limited. This document summarizes available safety information from material safety data sheets and outlines standard toxicological testing methodologies.

Chemical Identification and Physical Properties

This compound is a colorless solid.[1] Key identification and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [3] |